molecular formula C11H10F3N3O4 B1449707 trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate CAS No. 1803589-98-1

trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

Cat. No. B1449707
M. Wt: 305.21 g/mol
InChI Key: RHVHSCXOHMQISX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate (TFAM5MIPC) is a novel compound that has been recently developed for use in laboratory experiments. This compound has a wide range of applications in scientific research due to its unique properties.

Scientific Research Applications

Synthesis of Nitrogen-Heterocycles

Reactions involving similar compounds have been utilized to synthesize a variety of nitrogen-heterocycles. For instance, methyl 3-bromoacetylazulene-1-carboxylate reacted with 2-aminopyridines to give methyl 3-(imidazo[1,2-a]pyrid-2-yl)azulene-1-carboxylates. These reactions showcase the utility of imidazo-pyridine derivatives in constructing complex heterocyclic structures, which are often of interest in medicinal chemistry and materials science (Imafuku et al., 2003).

Molecular Structure Analysis

The structural analysis of trifluoroacetic acid adducts with related compounds reveals intricate hydrogen bonding and π–π interactions. This type of study is crucial for understanding the molecular interactions and stability of potential pharmaceutical compounds. An example includes the structure of ethyl 7-oxo-7H-benzo[de]imidazo[5,1-a]isoquinoline-11-carboxylate–trifluoroacetic acid (Stibrany & Potenza, 2013).

Chemical Synthesis and Functionalization

Research has also focused on the synthesis and functionalization of imidazo-pyridine derivatives, highlighting methodologies for introducing various functional groups, which is key for the development of novel compounds with desired properties. For example, the preparation of imidazo[1,5-a]pyridine-1-carboxylic acids through reactions involving trifluoroacetic anhydride showcases a novel approach to synthesizing these compounds with high yields (Tverdiy et al., 2016).

properties

IUPAC Name

methyl 5-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylate;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2.C2HF3O2/c1-5-3-6(9(13)14-2)7-8(12-5)11-4-10-7;3-2(4,5)1(6)7/h3-4H,1-2H3,(H,10,11,12);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHVHSCXOHMQISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=N1)N=CN2)C(=O)OC.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Reactant of Route 2
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Reactant of Route 3
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Reactant of Route 4
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Reactant of Route 5
Reactant of Route 5
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate
Reactant of Route 6
trifluoroacetic acid methyl 5-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.